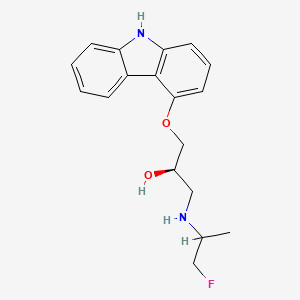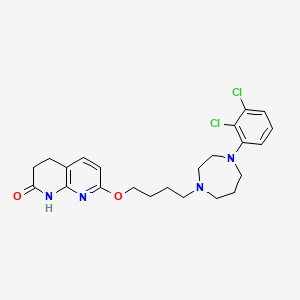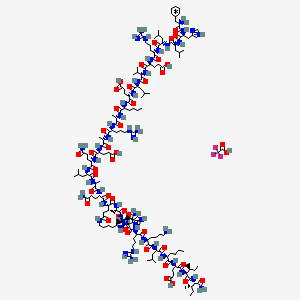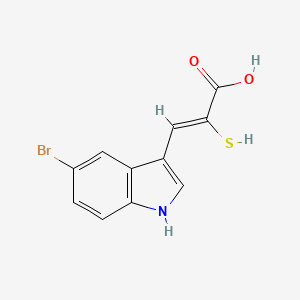![molecular formula C22H33F3N2O3 B10772494 4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for Compound 7 involve several steps. The preparation methods include:
Synthetic Routes: The synthesis of Compound 7 typically involves the formation of metal-carbon bonds through reactions such as metal displacement, metathesis, and hydrometallation. These reactions are driven by the high strength of the resulting bonds compared to the starting materials.
Industrial Production Methods: Industrial production methods for Compound 7 are not explicitly detailed in the available literature. general methods for producing similar compounds involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Compound 7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from Compound 7, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in Compound 7 is replaced by another group. Common reagents for these reactions include halogens and other nucleophiles.
Common Reagents and Conditions: The reactions of Compound 7 often involve reagents such as halogens, oxidizing agents, and reducing agents under controlled conditions to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
科学的研究の応用
Compound 7 has several scientific research applications, including:
Chemistry: In chemistry, Compound 7 is used as a model compound to study the behavior of proteasome inhibitors and their interactions with biological targets.
Biology: In biology, it is used to investigate the mechanisms of proteasome inhibition and its effects on cellular processes.
Medicine: In medicine, Compound 7 is being developed as a therapeutic agent for the treatment of Human African Trypanosomiasis (HAT).
Industry: In the pharmaceutical industry, Compound 7 serves as a lead compound for the development of new drugs targeting proteasomes and related pathways.
作用機序
The mechanism of action of Compound 7 involves its inhibition of the 20S proteasome in Trypanosoma brucei . The proteasome is a crucial enzyme complex responsible for degrading misfolded and damaged proteins. By inhibiting this enzyme, Compound 7 disrupts the parasite’s protein degradation pathways, leading to its death. The molecular targets include the proteasome subunits, and the pathways involved are related to protein homeostasis and degradation.
類似化合物との比較
Compound 7 can be compared with other proteasome inhibitors, such as:
Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor used for similar indications.
Ixazomib: An oral proteasome inhibitor with applications in cancer therapy.
Uniqueness: : Compound 7 is unique in its specific targeting of the Trypanosoma brucei 20S proteasome, making it particularly effective against Human African Trypanosomiasis . This specificity differentiates it from other proteasome inhibitors that are primarily used in cancer therapy.
Similar Compounds: : Similar compounds include other proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib, which target the proteasome but are used for different therapeutic purposes.
特性
分子式 |
C22H33F3N2O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
[4-(trifluoromethyl)phenyl] N-[2-[4-[[ethyl(2-hydroxyethyl)amino]methyl]cyclohexyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H33F3N2O3/c1-3-27(14-15-28)16-18-6-4-17(5-7-18)12-13-26(2)21(29)30-20-10-8-19(9-11-20)22(23,24)25/h8-11,17-18,28H,3-7,12-16H2,1-2H3 |
InChIキー |
MUXRZYNIEMIEAL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)CC1CCC(CC1)CCN(C)C(=O)OC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)

![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)


![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![methyl 7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B10772517.png)
![4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile](/img/structure/B10772525.png)